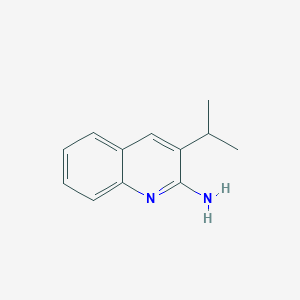

2-Amino-3-isopropylquinoline

Description

General Significance of Substituted Quinolines in Contemporary Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic organic compound, is a fundamental structural unit in a vast array of synthetic and naturally occurring compounds. numberanalytics.comnumberanalytics.com First isolated from coal tar in 1834, the quinoline scaffold consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comnih.govrsc.org While quinoline itself has limited direct applications, its derivatives are of immense importance across various scientific disciplines, particularly in medicinal chemistry and materials science. researchgate.netwikipedia.org

In the realm of medicinal chemistry , quinoline derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. researchgate.netmdpi.com This has led to their development as effective therapeutic agents with a broad spectrum of pharmacological activities. jddtonline.info Notable examples include:

Antimalarial agents: The quinoline core is central to some of the most important antimalarial drugs, such as quinine, chloroquine, and mefloquine. numberanalytics.comrsc.org

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, features a quinoline ring and has been crucial in treating diverse bacterial infections since the 1980s. nih.govrsc.org

Anticancer agents: Compounds like camptothecin (B557342) and its analogues are quinoline alkaloids used in cancer chemotherapy. rsc.orgnih.gov

Other therapeutic uses: Quinoline derivatives have also been developed as anti-inflammatory, antiviral, antifungal, anticonvulsant, and neuroprotective agents. mdpi.commdpi.com

In materials science , the unique photophysical and electronic properties of quinoline derivatives have led to their use in:

Dyes and pigments: Quinoline-based compounds are utilized as fluorescent dyes. numberanalytics.com

Electronics: They are explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Corrosion inhibitors: Certain quinoline compounds can act as effective corrosion inhibitors. wikipedia.org

The versatility of the quinoline ring also extends to agrochemicals , where derivatives have been developed as pesticides, herbicides, and fungicides. numberanalytics.com Furthermore, quinoline-based compounds serve as important ligands and catalysts in organic synthesis. mdpi.com The continuous development of new synthetic methods allows for the creation of a diverse array of substituted quinolines, fueling further research into their potential applications. rsc.orgijppronline.com

Strategic Importance of the 2-Amino-3-isopropylquinoline Structural Motif

The this compound motif is a specific example of a substituted quinoline that holds strategic importance primarily as a building block in organic synthesis. The presence and positioning of the amino and isopropyl groups on the quinoline core allow for further chemical modifications, making it a valuable synthon for constructing more complex molecules.

The strategic importance can be broken down by its structural features:

2-Amino Group: The amino group at the C2 position is a key functional handle. It can act as a nucleophile or be transformed into various other functional groups. This position is often crucial for the biological activity observed in many quinoline-based compounds. For instance, the amino group can participate in forming hydrogen bonds, which is critical for receptor binding in drug design.

3-Isopropyl Group: An alkyl group, such as isopropyl, at the C3 position influences the molecule's steric and electronic properties. The bulky isopropyl group can provide conformational rigidity and enhance the lipophilicity of the molecule, which can be advantageous for its interaction with biological targets or its solubility in non-polar environments. The synthesis of 3-isopropylquinoline has been achieved through methods like the ruthenium-catalyzed reaction of 2-aminobenzyl alcohol with isovaleraldehyde. psu.edu

While specific, direct applications of this compound are not extensively documented in mainstream research, its value lies in its potential as an intermediate. The synthesis of 2-acyl-3-alkylquinolines has been explored through various chemical reactions, highlighting the interest in this substitution pattern. acs.org The development of synthetic routes to access 2-amino-3-substituted quinolines is an active area of research, indicating the perceived value of this structural class in creating novel compounds for various applications, including as potential therapeutic agents.

Historical Context and Evolution of Research on Quinolines with Alkyl and Amino Substituents

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. nih.gov However, the ability to synthesize the quinoline core in the laboratory, which was crucial for the development of its derivatives, came later with the advent of several classic named reactions.

Key Historical Synthetic Methods:

| Synthesis Method | Year | Description |

| Skraup Synthesis | 1880 | The reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. This was one of the first methods to produce quinoline itself. numberanalytics.comnih.gov |

| Friedländer Synthesis | 1882 | The condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base. This method is highly versatile for producing substituted quinolines. nih.goviipseries.org |

| Doebner-von Miller Reaction | 1881 | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which are often formed in situ. researchgate.net |

| Combes Synthesis | 1888 | The reaction of an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines. iipseries.org |

| Knorr Synthesis | 1886 | Involves the cyclization of β-ketoanilides using sulfuric acid to produce 2-hydroxyquinolines (quinolones). iipseries.org |

The initial focus of quinoline research was heavily influenced by the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the bark of the cinchona tree. numberanalytics.com This spurred efforts to synthesize a wide variety of substituted quinolines, including those with amino and alkyl groups, in the search for new and improved drugs.

Research into amino and alkyl-substituted quinolines has evolved significantly. Early work focused on establishing fundamental synthetic routes. iipseries.org Over time, with a better understanding of structure-activity relationships, research has become more targeted. For example, the introduction of specific alkyl groups can modulate the lipophilicity and steric profile of a molecule, while amino groups serve as key pharmacophoric features or synthetic handles for further derivatization. orientjchem.orgmsacad.org

Modern research employs advanced catalytic systems (e.g., using palladium, copper, or iron catalysts) and multicomponent reactions to synthesize these complex quinolines with greater efficiency, regioselectivity, and functional group tolerance. rsc.orgnih.gov

Overview of Current Research Trends and Unexplored Potential of this compound

Current research on substituted quinolines is vibrant and multifaceted, driven by their proven utility in medicinal chemistry and materials science. For a specific motif like this compound, the trends point towards its use as a scaffold for generating libraries of novel compounds for biological screening.

Current Research Trends:

Development of Novel Synthetic Methodologies: A significant portion of current research is dedicated to creating more efficient, sustainable, and versatile methods for synthesizing substituted quinolines. This includes the use of metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions that allow for the rapid assembly of complex quinoline structures. rsc.orgrsc.org The synthesis of 3-substituted quinolines from 2-aminobenzyl alcohol and aldehydes is one such example of modern synthetic efforts. psu.edu

Medicinal Chemistry Applications: The quinoline scaffold continues to be a focus for the development of new therapeutic agents. Research is ongoing to discover new quinoline-based compounds with enhanced activity and selectivity against various diseases, including cancer, microbial infections, and neurodegenerative disorders. mdpi.comorientjchem.org The 2-aminoquinoline (B145021) structure, in particular, is a common feature in molecules designed to interact with biological targets.

Catalysis and Materials Science: Quinolines are being investigated for their roles as ligands in catalysis and as building blocks for functional materials with specific optical or electronic properties. mdpi.comarabjchem.org

Unexplored Potential of this compound:

The full potential of this compound remains largely untapped. While it is a structurally interesting building block, its specific properties and applications have not been extensively explored.

As a Pharmacophore: The combination of the 2-amino and 3-isopropyl groups could be a unique pharmacophore. Systematic derivatization of the amino group and exploration of different substituents on the benzene portion of the ring could lead to the discovery of novel bioactive molecules. Its potential as an inhibitor for specific enzymes or as a ligand for receptors is an open area for investigation.

In Asymmetric Synthesis: The quinoline core can be a chiral scaffold. Developing enantioselective syntheses of this compound could provide access to chiral ligands or catalysts for asymmetric transformations.

In Materials Science: The specific substitution pattern may impart unique photophysical properties. Its potential use in the development of new sensors, dyes, or electronic materials has not been thoroughly investigated.

In essence, this compound represents a starting point for chemical exploration. Its strategic importance will likely be defined by the novel compounds and applications that are discovered through its use as a versatile synthetic intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-propan-2-ylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-8(2)10-7-9-5-3-4-6-11(9)14-12(10)13/h3-8H,1-2H3,(H2,13,14) |

InChI Key |

LCQFQPAVZHDKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Isopropylquinoline

Reactivity Profiles of the Amino and Isopropyl Substituents and their Influence on the Quinoline (B57606) Nucleus.

The reactivity of 2-Amino-3-isopropylquinoline is significantly influenced by the electronic and steric interplay of the amino and isopropyl substituents on the quinoline nucleus. The amino group at the C2 position is a strong electron-donating group, which activates the quinoline ring, particularly towards electrophilic attack. This activation is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. Conversely, the isopropyl group at the C3 position exerts a moderate electron-donating effect through induction and can also introduce steric hindrance, which can direct the regioselectivity of certain reactions.

The presence of electron-donating substituents like an amino group generally enhances the reactivity of the quinoline towards electrophiles. numberanalytics.com Specifically, the amino group in 2-aminoquinolines makes the molecule a good candidate for reactions involving electrophilic substitution. The position of the amino group on the quinoline ring is a critical determinant of its reactivity. researchgate.net For instance, 2- and 4-aminoquinolines exhibit a strong affinity for certain metal ions. researchgate.net The basicity of the amino group also plays a crucial role in its reactivity profile, influencing its ability to act as a nucleophile or to be protonated in acidic media.

The isopropyl group, while also electron-donating, primarily influences reactivity through its steric bulk. This can be observed in reactions where the approach of a reagent to the adjacent C2 or C4 positions is hindered. This steric effect can be advantageous in directing reactions to other, less hindered positions on the quinoline ring. In some cases, the presence of an isopropyl group has been shown to influence the antiplasmodial activity of quinoline derivatives. mdpi.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the this compound System.

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally directed to the 5- and 8-positions of the benzo ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. numberanalytics.comuop.edu.pk However, the presence of the powerful electron-donating amino group at the C2-position can modify this general pattern. The amino group strongly activates the heterocyclic ring, but the substitution pattern is also governed by the stability of the resulting Wheland intermediates. imperial.ac.uk

For this compound, the directing effects of both the amino and isopropyl groups must be considered. The C2-amino group strongly activates the C4-position for electrophilic attack. However, the bulky isopropyl group at C3 is likely to sterically hinder substitution at C4. Therefore, electrophilic substitution is more likely to occur on the carbocyclic (benzene) ring. The amino group's activating effect extends to the benzene (B151609) ring, favoring substitution at the C5 and C7 positions. The interplay between the electronic activation by the amino group and the steric hindrance from the isopropyl group will ultimately determine the precise regioselectivity. nih.gov

Detailed computational studies on substituted quinolines have shown that both conformational effects and the nature of substituents dictate the regioselectivity of electrophilic substitutions. nih.gov For instance, in halogenation reactions of folded quinoline oligoamides, substitution occurred selectively at specific monomers depending on the electronic nature of the substituents. nih.gov

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-amino-3-isopropylquinoline and 8-Nitro-2-amino-3-isopropylquinoline | The strong activating effect of the amino group directs substitution to the 5 and 8 positions of the benzene ring, which is the typical site for electrophilic attack on quinolines. uop.edu.pk |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-amino-3-isopropylquinoline and 8-Bromo-2-amino-3-isopropylquinoline | Similar to nitration, halogenation is expected to occur at the 5 and 8 positions due to the directing influence of the amino group. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | Sulfonation follows the general trend for electrophilic substitution on the quinoline ring, favoring the 5 and 8 positions. uop.edu.pk |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely no reaction or low yield | The basic amino group can complex with the Lewis acid catalyst, deactivating the ring towards Friedel-Crafts reactions. pharmaguideline.com |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Derivatives.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing quinoline rings, particularly when they are substituted with good leaving groups like halogens. byjus.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. pressbooks.publibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize this intermediate and facilitate the reaction. byjus.compressbooks.pub

In the context of halogenated derivatives of this compound, the position of the halogen will be crucial. If a halogen is present on the pyridine ring, for example at the C4 position, it would be activated towards nucleophilic attack by the ring nitrogen. The electron-donating amino and isopropyl groups would, however, electronically disfavor this reaction. Conversely, a halogen on the benzene ring would be less reactive towards nucleophiles unless activated by other electron-withdrawing groups.

The synthesis of halogenated quinolines can be achieved through various methods, including electrophilic cyclization of N-(2-alkynyl)anilines, which can produce 3-haloquinolines. nih.govacs.org Nucleophilic substitution on these halogenated quinolines can then be used to introduce a variety of functional groups. For example, a halogen at the C4 position of a quinoline N-oxide can be displaced by nucleophiles. researchgate.net

| Substrate | Nucleophile | Typical Conditions | Expected Product |

| 4-Chloro-2-amino-3-isopropylquinoline | Sodium methoxide | Methanol, heat | 4-Methoxy-2-amino-3-isopropylquinoline |

| 7-Bromo-2-amino-3-isopropylquinoline | Ammonia | High pressure, catalyst | 2,7-Diamino-3-isopropylquinoline |

| 4-Fluoro-2-amino-3-isopropylquinoline | Piperidine | DMSO, heat | 4-(Piperidin-1-yl)-2-amino-3-isopropylquinoline |

Metal-Mediated and Catalytic Transformations Involving this compound as a Ligand or Substrate.

This compound can participate in a variety of metal-mediated and catalytic transformations, either as a substrate or as a ligand. The nitrogen atom of the quinoline ring and the exocyclic amino group can both coordinate to metal centers, making it a potential bidentate ligand. This coordination can influence the reactivity of the quinoline ring and enable a range of catalytic reactions.

As a substrate, the C-H bonds of this compound can be functionalized through metal-catalyzed C-H activation/functionalization reactions. For instance, rhodium-catalyzed C8 olefination of quinoline N-oxides has been reported. acs.org While this specific reaction is on the N-oxide, it highlights the potential for direct functionalization of the quinoline core.

As a ligand, the bidentate nature of this compound could be exploited in various catalytic processes. Quinoline derivatives are known to be effective ligands in reactions such as copper-catalyzed multicomponent reactions for the synthesis of other quinoline scaffolds. rsc.org The specific steric and electronic properties imparted by the amino and isopropyl groups would influence the catalytic activity and selectivity of the resulting metal complexes. For example, 8-hydroxyquinoline (B1678124) derivatives are known to form stable complexes with various metal ions. niscpr.res.in

Cycloaddition Reactions and Pericyclic Transformations of the Quinoline System.

The quinoline ring system can participate in cycloaddition reactions, although this often requires dearomatization of the heterocyclic ring. researchgate.net These reactions provide access to complex, fused-ring systems. For instance, visible-light-induced [4+2] cycloaddition reactions of quinolines with 1,2-dihydro-1,2,4,5-tetrazine-3,6-diones have been reported. researchgate.net Additionally, dearomative [2+2] cycloaddition reactions of quinolines with alkenes can lead to the formation of unique fused ring systems. researchgate.net

The presence of the electron-donating amino group in this compound would likely enhance the reactivity of the quinoline ring as a diene in Diels-Alder type reactions. However, the specific regioselectivity and stereoselectivity of such reactions would be influenced by both the electronic effects of the substituents and the steric hindrance from the isopropyl group. The synthesis of various quinoline derivatives can be achieved through [4+2] annulation reactions, for example, using 2-azidobenzaldehydes. mdpi.comnih.govacs.org

Oxidation and Reduction Chemistry, Including N-Oxidation and Ring Hydrogenation.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions, such as with potassium permanganate, the benzene ring can be cleaved. pharmaguideline.com The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide using reagents like dimethyldioxirane. researchgate.net The rate of N-oxidation is influenced by steric effects; for instance, substitution at the 2-position can reduce the reaction rate. researchgate.net The amino group in this compound is also susceptible to oxidation.

Reduction: The quinoline ring can be selectively hydrogenated. Catalytic hydrogenation can reduce either the pyridine ring or the benzene ring, depending on the catalyst and reaction conditions. acs.orgrsc.orgacs.org For example, hydrogenation over platinum oxide in the presence of acid often leads to the reduction of the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline. researchgate.net Supported gold catalysts have been shown to selectively hydrogenate the heterocyclic ring of quinolines. acs.org Conversely, certain ruthenium catalysts can selectively hydrogenate the carbocyclic ring. rsc.org The presence of the amino and isopropyl groups in this compound would influence the rate and selectivity of hydrogenation. A domino nitro reduction-Friedländer heterocyclization has been used to prepare quinolines, including methyl 2-isopropylquinoline-3-carboxylate. nih.gov

| Reaction Type | Reagents and Conditions | Expected Major Product |

| N-Oxidation | Dimethyldioxirane, acetone | This compound N-oxide |

| Ring Hydrogenation (Pyridine ring) | H₂, PtO₂, HCl | 2-Amino-3-isopropyl-1,2,3,4-tetrahydroquinoline |

| Ring Hydrogenation (Benzene ring) | H₂, Ru(η³-methallyl)₂(cod)–PhTRAP | 2-Amino-3-isopropyl-5,6,7,8-tetrahydroquinoline |

| Oxidative Cleavage | Hot, concentrated KMnO₄ | Products of benzene ring cleavage |

Acid-Base Properties and Protonation Equilibria of this compound.

This compound possesses two basic centers: the quinoline ring nitrogen and the exocyclic amino group. The pKa of the quinoline nitrogen is around 4.9, while the pKa of the 2-amino group is expected to be in the range of 6-8. acs.org The precise pKa values will be influenced by the electronic effects of the substituents. The electron-donating isopropyl group would slightly increase the basicity of both nitrogen atoms.

The protonation equilibria of substituted quinolones have been studied using potentiometric and spectroscopic methods. nih.govnih.gov In acidic solution, the more basic nitrogen atom will be protonated first. Given the typical pKa values, the exocyclic amino group is likely to be the more basic site. The study of protonation equilibria is important for understanding the behavior of the molecule in biological systems and for designing purification and formulation strategies. The protonation of amino-substituted benzimidazo[1,2-a]quinolines has been investigated to assess their potential as pH sensors. rsc.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Amino 3 Isopropylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of 2-amino-3-isopropylquinoline in solution. Through a combination of one-dimensional and two-dimensional experiments, every proton and carbon atom can be assigned, and their spatial and through-bond relationships can be mapped.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the protons of the isopropyl substituent, and the protons of the C2-amino group.

Aromatic Region (δ 7.0–8.0 ppm): Four signals corresponding to the protons on the benzo-fused ring (H-5, H-6, H-7, H-8) and one signal for the H-4 proton are observed. The H-4 proton typically appears as a sharp singlet, shifted downfield due to the anisotropic effect of the quinoline nitrogen and its proximity to the amino and isopropyl groups. The remaining aromatic protons display characteristic doublet and triplet patterns based on their ortho- and meta-couplings.

Isopropyl Group: This group gives rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is significantly deshielded by the aromatic ring, appearing around δ 3.2–3.5 ppm. The two methyl groups appear as a single doublet further upfield.

Amino Group (-NH₂): The two amino protons typically appear as a broad singlet. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature, and it can be confirmed by its disappearance upon D₂O exchange.

Carbon-13 (¹³C) NMR Analysis: The proton-decoupled ¹³C NMR spectrum confirms the presence of 12 unique carbon environments, consistent with the molecular formula C₁₂H₁₄N₂.

Quaternary Carbons: The spectrum shows four signals for the non-protonated carbons: C-2, C-3, C-4a, and C-8a. The C-2 carbon, directly attached to the amino group and the ring nitrogen, is the most downfield signal in the spectrum (typically >155 ppm).

Aromatic CH Carbons: Five distinct signals are observed in the aromatic region (δ 120–130 ppm) for the five CH carbons of the quinoline ring system (C-4, C-5, C-6, C-7, C-8).

Aliphatic Carbons: The isopropyl group is represented by two signals in the upfield region: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz) Click on the headers to sort the data.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 | d | 8.4 | 1H | H-5 |

| 7.72 | s | - | 1H | H-4 |

| 7.58 | ddd | 8.4, 7.0, 1.4 | 1H | H-7 |

| 7.49 | d | 8.2 | 1H | H-8 |

| 7.25 | ddd | 8.2, 7.0, 1.2 | 1H | H-6 |

| 4.85 | br s | - | 2H | -NH₂ |

| 3.31 | sept | 6.9 | 1H | -CH(CH₃)₂ |

| 1.35 | d | 6.9 | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz) Click on the headers to sort the data.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 158.1 | Quaternary | C-2 |

| 147.5 | Quaternary | C-8a |

| 135.4 | Quaternary | C-3 |

| 129.3 | CH | C-7 |

| 127.2 | Quaternary | C-4a |

| 126.8 | CH | C-5 |

| 125.5 | CH | C-8 |

| 122.4 | CH | C-6 |

| 121.9 | CH | C-4 |

| 28.9 | CH | -CH(CH₃)₂ |

| 22.8 | CH₃ | -CH(CH₃)₂ |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this compound, key correlations include:

A strong cross-peak between the isopropyl methine proton (septet) and the methyl protons (doublet), confirming the isopropyl fragment.

A chain of correlations connecting the aromatic protons H-5 through H-8, establishing the connectivity of the benzenoid ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to assign the carbon signals for all protonated carbons unambiguously by linking the assigned proton signals from the ¹H spectrum to their corresponding ¹³C signals.

A correlation from the isopropyl methyl protons (δ ~1.35 ppm) to the C-3 carbon, proving the attachment of the isopropyl group at the C-3 position.

Correlations from the sharp H-4 singlet to carbons C-2, C-3, and C-4a, confirming its position on the quinoline ring adjacent to the substituents.

Correlations from the -NH₂ protons to carbons C-2 and C-3, verifying the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A crucial NOESY correlation is observed between the isopropyl methine proton and the H-4 proton. This spatial proximity provides definitive evidence that the isopropyl group is located at the C-3 position, adjacent to H-4.

Solid-State NMR (SS-NMR): Analysis of this compound in its solid, crystalline form using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information unattainable from solution-state studies. SS-NMR can reveal details about the crystal packing, intermolecular hydrogen bonding involving the amino group, and the presence of different polymorphic forms. The chemical shifts in the solid state may differ slightly from those in solution due to these packing effects.

Variable Temperature (VT) NMR: VT-NMR studies can probe dynamic processes within the molecule. For this compound, a primary application is to study the rotational barrier of the C3-isopropyl bond. At room temperature, the two methyl groups of the isopropyl substituent are equivalent due to fast rotation. Upon cooling, this rotation may slow on the NMR timescale, causing the two methyl groups to become diastereotopic and appear as two distinct doublets in the ¹H NMR spectrum. Such an experiment allows for the calculation of the energetic barrier to rotation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential complementary technique to NMR, used to determine the molecular weight of the compound and provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₂H₁₄N₂), the expected ion in positive-ion mode ESI is the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₂H₁₄N₂

Calculated Exact Mass of [M+H]⁺: 187.12352

Observed Mass: An experimental HRMS measurement yielding a value such as 187.1233 (a difference of ~1.1 ppm) would unequivocally confirm the elemental composition as C₁₂H₁₅N₂⁺, ruling out other potential formulas with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing this compound due to the presence of the basic amino group, which is readily protonated in solution. ESI-MS typically yields a very clean spectrum dominated by the [M+H]⁺ ion at m/z 187.1.

Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the parent ion (m/z 187.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the structure. Key expected fragmentation pathways include:

Loss of a Methyl Radical (·CH₃): A primary fragmentation involves the loss of a methyl group from the isopropyl substituent, resulting in a stable secondary benzylic-type cation. This corresponds to a fragment ion at m/z 172.1.

Loss of an Isopropyl Radical (·C₃H₇): Cleavage of the entire isopropyl group is also a plausible pathway, leading to the formation of the 2-aminoquinoline (B145021) radical cation fragment at m/z 144.1.

While ESI is preferred, other techniques like Atmospheric Pressure Chemical Ionization (APCI) would also be effective. Electron Ionization (EI) would produce more extensive fragmentation, providing a detailed fingerprint but potentially a weaker or absent molecular ion peak.

Table 3: Predicted High-Resolution MS/MS Fragmentation Data for this compound Click on the headers to sort the data.

| Observed m/z | Calculated Exact Mass | Mass Difference (ppm) | Proposed Formula | Proposed Fragment |

| 187.1233 | 187.12352 | -1.1 | C₁₂H₁₅N₂⁺ | [M+H]⁺ |

| 172.1001 | 172.10002 | +0.5 | C₁₁H₁₂N₂⁺ | [M+H - ·CH₃]⁺ |

| 144.0685 | 144.06875 | -1.7 | C₉H₈N₂⁺ | [M+H - C₃H₇]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. savemyexams.com These techniques are exceptionally useful for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. savemyexams.comnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.com For a bond to be IR active, its vibration must cause a change in the molecule's dipole moment. savemyexams.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, isopropyl, and aromatic quinoline moieties.

Key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. spcmc.ac.in

C=C and C=N Stretching: The aromatic quinoline ring will show a series of sharp bands in the 1450-1650 cm⁻¹ region due to carbon-carbon and carbon-nitrogen bond stretching. spcmc.ac.in

C-H Bending: The isopropyl group will show a characteristic doublet in the 1365-1385 cm⁻¹ range due to symmetric C-H bending. spcmc.ac.in

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected around 1282 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (doublet) | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 (multiple bands) | Medium-Strong |

| Isopropyl Group | C-H Stretch (aliphatic) | 2850 - 2970 | Strong |

| Isopropyl Group | C-H Bend (symmetric) | 1365 - 1385 (doublet) | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium-Strong |

Table 2. Characteristic Infrared Absorption Frequencies for this compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. renishaw.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. renishaw.com Therefore, symmetric and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

The symmetric "breathing" modes of the quinoline ring system.

The stretching vibrations of the non-polar C-C bonds within the isopropyl group.

Symmetric vibrations of the entire molecular framework.

Comparing the IR and Raman spectra provides a more complete picture of the molecule's vibrational modes, aiding in a comprehensive structural confirmation. spectroscopyonline.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the unparalleled method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities of which are recorded. libretexts.org

By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov This map is then used to build an atomic model of the molecule, yielding highly accurate information about bond lengths, bond angles, and torsional angles. This method provides the definitive solid-state structure of this compound, confirming the planarity of the quinoline ring and the specific conformation of the isopropyl group relative to the ring. funaab.edu.ng Successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound. libretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. mtoz-biolabs.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantification. mtoz-biolabs.com In a typical reverse-phase HPLC (RP-HPLC) analysis, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. rsc.org The purity of this compound can be determined by monitoring the elution profile with a UV detector; a pure sample should ideally yield a single, sharp peak. chromforum.org The area under the peak is proportional to the concentration, allowing for accurate quantification when compared against a standard of known concentration. chromforum.org

| Parameter | Typical Condition | Purpose |

| Column | Reverse Phase C18 (e.g., 5 µm, 4.6 x 150 mm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | Elution of the analyte |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Detection and quantification of the analyte |

| Temperature | 25 - 40 °C | Ensures reproducibility |

Table 3. Representative RP-HPLC Method for Purity Analysis of this compound. rsc.org

While this compound itself is achiral, the introduction of a chiral center, for instance through derivatization, or the possibility of hindered rotation creating atropisomers, would necessitate analysis by chiral HPLC. Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers. nih.govsigmaaldrich.com A method similar to that used for related chiral quinolines could be adapted. rsc.org This would involve a normal-phase separation on a column like a Chiralcel OD, using a non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol. rsc.org The ability to separate and quantify enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct biological activities. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD) | Enantiomeric separation |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2 v/v) | Differential interaction with the CSP |

| Flow Rate | 0.8 - 1.0 mL/min | Optimization of resolution |

| Detection | UV at 220 nm or 254 nm | Detection of enantiomers |

| Temperature | 20 °C | Control of chiral recognition |

Table 4. Representative Chiral HPLC Method for Potential Enantiomeric Separation. rsc.orgnih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of this compound can be challenging due to the high polarity of the primary amino (-NH2) group. This polarity can lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet. To overcome these issues, derivatization is employed to convert the polar amino group into a more volatile and thermally stable functional group. researchgate.netsigmaaldrich.com

A common derivatization method for compounds containing amino groups is silylation. sigmaaldrich.com This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogens on the amino group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comsigmaaldrich.com This reaction significantly reduces the compound's polarity, increasing its volatility for GC analysis. The ease of derivatization for amines is generally high, following the order: primary > secondary. sigmaaldrich.com

Once derivatized, the resulting silylated this compound can be readily analyzed by GC-MS. The GC separates the derivative from other components in the sample mixture, while the mass spectrometer provides mass information for structural confirmation. The electron impact (EI) mass spectrum of the derivative would be expected to show a clear molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57) for TBDMS derivatives, which aids in its unambiguous identification. sigmaaldrich.com The analysis of related compounds, such as 3-isopropylquinoline, by GC-MS has been documented, demonstrating the suitability of this technique for the quinoline scaffold. researchgate.netpsu.edu

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Quinoline Compound

| Parameter | Condition |

|---|---|

| GC System | Agilent Gas Chromatograph with Mass Selective Detector |

| Column | SLB-5ms (20 m x 0.18 mm I.D., 0.18 µm film thickness) or similar |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 50-550 amu |

Note: This table presents typical parameters and may require optimization for the specific derivative of this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in synthetic organic chemistry for monitoring the progress of reactions and for the preliminary evaluation of product purity. nih.gov In the synthesis of quinoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. cardiff.ac.ukrsc.org

The procedure typically involves using a stationary phase, such as silica (B1680970) gel pre-coated on an aluminum or glass plate. rsc.org A small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. For compounds like aminoquinolines, a common mobile phase consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. rsc.org

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. The separation is visualized under a UV lamp (typically at 254 nm), where the UV-active quinoline rings appear as dark spots. preprints.org By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine the reaction's progress. The appearance of a new spot and the disappearance of starting material spots indicate product formation. A single spot for the purified product suggests a high degree of purity.

Table 2: Typical Conditions for TLC Analysis of Quinoline Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates. rsc.org |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 70:30 v/v); ratio is optimized as needed. cardiff.ac.uk |

| Application | Sample dissolved in a volatile solvent and applied using a capillary tube. |

| Development | In a closed chamber saturated with mobile phase vapor. |

| Visualization | UV lamp at λmax = 254 nm and/or staining reagents (e.g., KMnO4). rsc.org |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone analytical technique for the characterization of newly synthesized chemical compounds. It provides quantitative data on the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a molecule. This information is crucial for verifying that the synthesized compound has the correct empirical formula, which in turn confirms its stoichiometric composition and supports the proposed molecular formula.

For this compound, the molecular formula is C₁₂H₁₄N₂. Based on the atomic masses of its constituent elements, a theoretical elemental composition can be calculated. A sample of the purified compound is subjected to combustion analysis, and the experimentally determined percentages of C, H, and N are compared to these theoretical values. A close agreement, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and purity. lgcstandards.com Research on related substituted isopropyl quinoline derivatives routinely includes elemental analysis to confirm their structure and composition. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Theoretical % |

|---|---|---|

| Carbon (C) | C₁₂H₁₄N₂ | 77.38% |

| Hydrogen (H) | C₁₂H₁₄N₂ | 7.58% |

| Nitrogen (N) | C₁₂H₁₄N₂ | 15.04% |

Note: Values are calculated based on the molecular formula C₁₂H₁₄N₂ and standard atomic weights.

Table 4: Example of Elemental Analysis Data Presentation for a Related Quinoline Derivative

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 4-isopropyl-6-methyl-quinoline-2(1H)-one researchgate.net | C₁₃H₁₅NO | Calculated | 77.58 | 7.51 | 6.96 |

| Found | 77.56 | 7.48 | 6.92 |

This table is an illustrative example based on a published analysis of a related compound to show the comparison between calculated and found values. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Amino 3 Isopropylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are instrumental in predicting a molecule's stability, reactivity, and various other chemical properties.

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. researchgate.net For a molecule like 2-amino-3-isopropylquinoline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). nih.gov

Ground State Properties: The initial step in a DFT study is geometry optimization, which finds the lowest energy arrangement of the atoms. researchgate.net This provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): A crucial aspect of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.netajchem-a.com A smaller energy gap generally implies higher reactivity. For quinoline (B57606) derivatives, these calculations help elucidate how substituents like the amino and isopropyl groups influence the electronic properties and reactivity of the quinoline core. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show a negative potential around the nitrogen atoms (both in the ring and the amino group), indicating these as sites for electrophilic interaction and hydrogen bonding. researchgate.net

Below is an illustrative table of the type of data generated from DFT calculations for a hypothetical quinoline derivative, as specific data for this compound is not available.

| Computational Parameter | Method/Basis Set | Hypothetical Value | Significance |

| EHOMO | B3LYP/6-311++G(d,p) | -5.8 eV | Electron-donating ability |

| ELUMO | B3LYP/6-311++G(d,p) | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.6 eV | Chemical reactivity, stability |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.5 Debye | Polarity, intermolecular forces |

Note: The values in this table are hypothetical examples to illustrate the output of DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods would be used to calculate a highly accurate electronic energy and wavefunction for this compound, providing a benchmark for comparison with DFT results and a deeper understanding of electron correlation effects on the molecule's structure and stability.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the static electronic structure, molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of molecules. nih.gov An MD simulation would model the movement of the atoms of this compound over time, providing insights into its flexibility and conformational preferences. nih.gov

This is particularly relevant for the isopropyl group, which can rotate. Conformational analysis via MD can identify the most stable rotational isomers (rotamers) and the energy barriers between them. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins or DNA. mdpi.com These simulations are crucial for understanding the behavior of the molecule in a biological environment.

Computational Analysis of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational methods are essential for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution on the quinoline ring or reactions at the amino group, computational chemistry can be used to map out the entire reaction pathway. researchgate.net

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. By mapping the potential energy surface, chemists can understand the step-by-step process of bond breaking and formation, identify any intermediate species, and predict the major products of a reaction.

Structure-Reactivity Relationship Studies (Computational) for Rational Design of Chemical Transformations

Computational studies are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (QSRR). researchgate.net In a QSAR study, a series of analogues of this compound would be synthesized or modeled computationally. nih.govnih.gov Various calculated properties, known as molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric properties, and lipophilicity), are then correlated with an observed activity (e.g., biological activity or chemical reactivity) using statistical methods. researchgate.netmdpi.com

The resulting QSAR model can predict the activity of new, unsynthesized derivatives, guiding the rational design of molecules with improved properties. This approach allows chemists to understand which structural features are most important for a desired outcome, enabling the targeted design of more effective compounds and facilitating the development of novel chemical transformations.

Prediction of Physico-chemical Parameters (e.g., pKa, dipole moment, polarizability) through Computational Methods.

The prediction of parameters such as the acid dissociation constant (pKa), dipole moment, and polarizability relies on a variety of computational techniques, with Density Functional Theory (DFT) being one of the most prominent and widely used methods. These calculations are typically performed using specialized software packages that can model the electronic structure of the molecule with a high degree of accuracy.

pKa Prediction:

The pKa value is a measure of the acidity of a compound and is fundamental to understanding its ionization state at a given pH. This is particularly important for compounds like this compound, which possesses a basic amino group and a quinoline nitrogen that can be protonated. Computational prediction of pKa generally involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, most commonly water.

A common approach involves the use of thermodynamic cycles, where the free energy of deprotonation in the gas phase is calculated and then combined with the free energies of solvation for the protonated and deprotonated species. The solvation energies are typically calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. The accuracy of the predicted pKa is highly dependent on the chosen level of theory (functional) and basis set. For quinoline derivatives, various DFT functionals can be employed to achieve reliable predictions.

Dipole Moment Prediction:

Computational methods can readily calculate the dipole moment by determining the electronic wavefunction of the molecule. From the wavefunction, the electron density distribution is obtained, and subsequently, the dipole moment is calculated as the first moment of the electron density. The magnitude and direction of the dipole moment are influenced by the molecular geometry and the nature and position of substituents on the quinoline ring. DFT calculations are well-suited for providing accurate predictions of dipole moments.

Polarizability Prediction:

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, but often the average polarizability is considered. This property is important for understanding intermolecular interactions, including van der Waals forces and the molecule's response to an electric field in various applications.

Computationally, polarizability is determined by calculating the change in the molecule's energy or dipole moment in the presence of a weak, uniform electric field. By applying the electric field in different directions, the components of the polarizability tensor can be calculated. Similar to the dipole moment, DFT methods provide a robust framework for the accurate prediction of molecular polarizability.

While specific computationally derived values for this compound are not published, the following table illustrates the typical data that would be generated from such theoretical studies. The values presented are hypothetical and serve to demonstrate the format and nature of the predicted parameters.

| Physico-chemical Parameter | Predicted Value (Hypothetical) | Computational Method |

| pKa (of the amino group) | 8.5 | DFT (B3LYP/6-31G) with PCM |

| Dipole Moment (Debye) | 2.5 D | DFT (B3LYP/6-31G) |

| Average Polarizability (ų) | 20.0 | DFT (B3LYP/6-31G*) |

It is important to note that the accuracy of these predicted values is contingent upon the computational methodology employed. Higher levels of theory and more sophisticated basis sets generally yield more accurate results but at a greater computational cost. Experimental validation would be necessary to confirm the accuracy of these theoretical predictions for this compound.

Diverse Chemical and Materials Science Applications of 2 Amino 3 Isopropylquinoline Excluding Biological/pharmacological

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

2-Amino-3-isopropylquinoline is a valuable building block in organic synthesis, providing a robust scaffold for the construction of more complex molecules. alfa-chemistry.comcymitquimica.com Its utility stems from the presence of a reactive amino group and the quinoline (B57606) core, which can be subjected to various chemical transformations.

The amino group at the 2-position of the quinoline ring is a key functional handle that allows for a range of synthetic modifications. For instance, it can readily participate in reactions such as diazotization, followed by Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the amino group can be acylated, alkylated, or used as a directing group in subsequent C-H activation/functionalization reactions on the quinoline core.

The quinoline ring system itself is amenable to electrophilic aromatic substitution reactions, although the regioselectivity is influenced by the existing substituents. The isopropyl group at the 3-position exerts a steric influence on incoming reagents, which can be exploited to achieve selective functionalization at other positions of the heterocyclic ring.

Researchers have utilized 2-amino-3-substituted quinolines as starting materials for the synthesis of various heterocyclic systems. For example, condensation reactions involving the amino group and a suitable dielectrophile can lead to the formation of fused polycyclic aromatic systems with interesting electronic and photophysical properties.

The versatility of this compound as a synthetic intermediate is highlighted by its role in the preparation of complex molecular architectures. Its derivatives have been employed in multi-step syntheses, demonstrating its reliability and utility in the strategic construction of target molecules with desired functionalities. bibliotekanauki.plnih.gov The principles of retrosynthetic analysis often identify such substituted quinolines as key fragments for disconnection, underscoring their importance in synthetic planning. warwick.ac.uk

Applications in Ligand Design for Homogeneous and Heterogeneous Catalysis

The structural features of this compound make it an excellent candidate for the design of ligands for transition metal catalysis. The nitrogen atom of the quinoline ring and the exocyclic amino group can act as coordination sites for metal ions, forming stable chelate complexes.

Chiral Ligands for Asymmetric Synthesis (e.g., hydroformylation)

A significant application of ligands derived from this compound is in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. By introducing a chiral center into the ligand structure, it is possible to create a chiral environment around the metal catalyst, which in turn can induce enantioselectivity in the catalyzed reaction.

One notable example is the use of chiral ligands in hydroformylation, an industrial process that converts alkenes into aldehydes. libretexts.orgwikipedia.org The development of enantioselective hydroformylation is of great interest for the synthesis of optically active aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov Ligands derived from quinoline structures can be made chiral, for example, by resolution of a racemic mixture or by asymmetric synthesis. These chiral ligands can then be coordinated to a rhodium or other transition metal center to create a catalyst for asymmetric hydroformylation. scholaris.ca The steric bulk of the isopropyl group in this compound-derived ligands can play a crucial role in influencing the stereochemical outcome of the reaction by creating a well-defined chiral pocket around the active site of the catalyst. mdpi.com

The design of such "scaffolding ligands" that can covalently and reversibly bind to a substrate has been explored as a strategy in enantioselective hydroformylation. nih.gov This approach can lead to high levels of enantioselectivity by bringing the substrate into close proximity to the chiral catalyst.

Ligands for Transition Metal Catalysis in Organic Transformations

Beyond asymmetric synthesis, ligands based on the this compound framework have found broader applications in transition metal-catalyzed organic transformations. numberanalytics.commdpi.com The ability of the quinoline nitrogen and the amino group to coordinate with various transition metals, such as palladium, rhodium, and ruthenium, makes these ligands versatile for a range of reactions. numberanalytics.comfluorochem.co.uk

These ligands can be employed in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. warwick.ac.uk The electronic properties of the ligand, which can be tuned by modifying the substituents on the quinoline ring, can influence the reactivity and stability of the catalyst. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Furthermore, the steric environment created by the isopropyl group can influence the selectivity of the reaction, for example, by favoring the formation of a particular regioisomer. The robust nature of the quinoline scaffold ensures that the ligand remains stable under the often harsh conditions of catalytic reactions. Research has shown that N-heterocyclic carbene (NHC) ligands are also common in transition metal catalysis. numberanalytics.com

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Rhodium/(MeO)-1 | Hydroformylation | Allylic Amine | β-Amino-alcohol | nih.gov |

| Palladium/L4 | C(sp3)-H Arylation | Alanine Derivative | β-Ar-α-amino acid | nih.gov |

| Cobalt/Phosphine | Hydroformylation | C7-C14 Olefins | Fatty Alcohols | wikipedia.org |

Precursors for Functional Materials and Polymers

The unique chemical structure of this compound also makes it a valuable precursor for the synthesis of functional materials and polymers with specific properties.

Incorporation into Luminescent Materials and Organic Electronics

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. By incorporating the this compound moiety into larger conjugated systems, it is possible to create novel luminescent materials. The amino group can serve as a point of attachment for extending the π-conjugation, while the quinoline ring itself contributes to the electronic structure of the molecule.

These materials have potential applications in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. The emission color and efficiency of the OLED can be tuned by modifying the chemical structure of the luminescent molecule. For instance, the synthesis of a difluoro-boron complex of bis(6-isopropylquinoline-2-yl)amine has been reported for its potential use in fluorescent blue OLEDs. umich.edu The design of such materials often involves creating structures with high quantum yields and good thermal stability. Simple molecular structures, such as those based on tetraphenylethene (TPE), are widely used in the construction of luminogenic materials. alfa-chemistry.com

Application in Polymerization Reactions

The reactive amino group of this compound allows it to be used as a monomer or a co-monomer in polymerization reactions. tu-dresden.de For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would incorporate the rigid quinoline unit into the polymer backbone, which could lead to materials with high thermal stability and specific mechanical properties.

Furthermore, the amino group can be used to initiate the ring-opening polymerization of cyclic monomers, such as lactides or caprolactones, to produce polyesters or polyamides with a quinoline end-group. nih.gov This end-group can then be further functionalized to tailor the properties of the polymer or to attach it to other molecules or surfaces. The use of amino-containing compounds in polymerization can lead to polymers with pendant amino groups, which are valuable for further chemical modifications. tu-dresden.de

| Polymer Type | Monomer/Initiator | Potential Properties | Reference |

| Polyamides | This compound (as diamine) | High thermal stability, specific mechanical properties | rsc.org |

| Polyesters | This compound (as initiator for ROP) | Functionalized polymer chains | nih.gov |

| Polymeric α-amino phosphonates | Polymers with aldehyde groups, amines, phosphites | Functionalized polymers | rsc.org |

Precursors for Dye and Pigment Chemistry

The structural characteristics of this compound make it a valuable precursor in the synthesis of dyes and pigments. The amino group at the 2-position and the isopropyl group at the 3-position influence the electronic and steric properties of the resulting colorants, allowing for the fine-tuning of their color, stability, and solubility.

One notable application is in the synthesis of quinophthalone pigments. rsc.orgresearchgate.net These pigments are created by the reaction of a 2-alkylquinoline derivative with phthalic anhydride (B1165640). rsc.org For instance, the reaction of methyl-isopropyl-quinaldine with phthalic anhydride yields methyl-isopropyl-quinoline yellow. rsc.org The presence of the isopropyl group can enhance the solubility of the resulting dye in organic media and can influence the final color of the pigment. The synthesis of quinophthalones can be achieved through various methods, including using catalysts like BF3/Et2O under solvent-free conditions or via microwave-assisted reactions in the presence of silica (B1680970) gel. researchgate.net

The amino group of this compound can also be a key reactive site for creating azo dyes. By diazotizing the amino group and coupling it with various aromatic compounds, a wide range of colors can be produced. The isopropyl group can again play a role in modifying the properties of these dyes.

Furthermore, derivatives of 2-aminoquinolines are utilized in the creation of aza-boron-dipyridylmethene (aD) dyes. umich.edu The synthesis of these dyes often involves a palladium-catalyzed coupling reaction of a 2-amino substituted quinoline with a 2-bromo substituted quinoline. umich.edu The resulting ligand can then be chelated with boron difluoride. umich.edu The substitution pattern on the quinoline rings, including the presence of an isopropyl group, can tune the photophysical and electrochemical properties of these fluorescent dyes. umich.edu

Table 1: Examples of Dye and Pigment Synthesis Involving Quinoline Derivatives

| Precursor(s) | Reagents/Conditions | Product | Reference(s) |

| 2-methylquinolines, Phthalic anhydride | BF3/Et2O, reflux, solvent-free | Quinophthalone pigments | researchgate.net |

| 2-methylquinolines, Phthalic anhydride | Microwave irradiation, silica gel | Quinophthalone pigments | researchgate.net |

| methyl-isopropyl-quinaldine, Phthalic anhydride | Not specified | methyl-isopropyl-quinoline yellow | rsc.org |

| 2-amino substituted quinoline, 2-bromo substituted quinoline | Palladium catalyst, Hunig's base, trifluoride diethyl etherate | aza-boron-dipyridylmethene (aD) dyes | umich.edu |

Contribution to Advanced Analytical Methodologies and Chemical Sensing

The unique structure of this compound allows it to be used in the development of advanced analytical methods and chemical sensors. The quinoline ring system can exhibit fluorescence, and the amino and isopropyl groups can act as binding sites or modulators for detecting specific analytes.

Derivatives of 2-aminoquinoline (B145021) can serve as fluorescent probes. The fluorescence properties of the quinoline core can be sensitive to the local environment, making them useful for sensing changes in polarity, viscosity, or the presence of specific ions or molecules. The amino group can be functionalized to introduce specific recognition elements, enhancing the selectivity of the sensor.

In the field of chromatography, 2-aminoquinoline derivatives can be employed as derivatizing agents to improve the detection of certain analytes. For example, by reacting with colorless and non-fluorescent analytes, they can introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. High-performance liquid chromatography (HPLC) methods often utilize such derivatization to enhance sensitivity and selectivity. rsc.org

Development of Novel Reagents, Additives, and Scaffolds in Chemical Processes

The this compound framework serves as a valuable scaffold for the synthesis of novel reagents and additives in various chemical processes. The combination of the rigid quinoline core and the reactive amino group provides a platform for creating molecules with specific functionalities.

As a chemical scaffold, this compound can be a starting point for building more complex molecules. Its derivatives can be used in the synthesis of ligands for catalysis, where the isopropyl group can influence the steric environment around a metal center, thereby affecting the catalyst's activity and selectivity.

In the context of organic synthesis, related aminopyridines and aminoquinolines have been used as directing groups or auxiliaries. For instance, 2-amino-3-picoline is utilized in the synthesis of ketones from aldehydes. chemicalbook.com The amino group can coordinate to a metal catalyst, directing a reaction to a specific site on the molecule.

Furthermore, the quinoline structure itself is a key component in various reagents. For example, quinoline-based compounds are used in the manufacture of color film sensitizing agents and as corrosion inhibitors. lookchem.com The specific substitution with an amino and an isopropyl group can tailor the properties of these reagents for specific applications.

Applications in Agricultural Chemistry as Chemical Modulators (excluding direct toxicological or pest control mechanisms)

While excluding direct pesticidal actions, this compound and its derivatives can function as chemical modulators in agricultural chemistry, influencing plant growth or defense mechanisms without being directly toxic to pests.

Quinoline derivatives have been investigated for their roles in modulating plant responses. For example, they can influence plant growth by interacting with plant hormone pathways or by affecting nutrient uptake. The specific structure of this compound can impart a desired level of activity and persistence in the plant or soil environment.

Moreover, certain quinoline compounds can act as safeners, protecting crop plants from the harmful effects of herbicides. They achieve this by enhancing the crop's ability to metabolize the herbicide, without affecting the herbicide's efficacy against weeds. The amino and isopropyl groups on the quinoline ring can be crucial for the molecule's ability to be recognized and processed by the plant's detoxification systems.

The development of such chemical modulators is a key area of research in sustainable agriculture, aiming to improve crop yields and resilience without relying on traditional pesticides.

Future Research Directions and Unexplored Avenues for 2 Amino 3 Isopropylquinoline

Innovations in Sustainable and Green Synthesis of 2-Amino-3-isopropylquinoline

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, future research could focus on moving away from traditional, often harsh, synthesis conditions. numberanalytics.comacs.org Green chemistry principles can be applied through several innovative approaches.

One promising direction is the use of nanocatalysts, which offer high efficiency and recyclability. acs.orgnih.gov Research could explore the use of various metal nanoparticles (e.g., nickel, copper, silver) to catalyze the formation of the quinoline (B57606) ring, potentially leading to higher yields and milder reaction conditions. acs.orgnih.gov Another avenue is the investigation of solvent-free reactions or the use of green solvents like water or ionic liquids. futuremarketinsights.comrsc.orgsciforum.nettandfonline.com Microwave-assisted synthesis is another technique that could significantly reduce reaction times and energy consumption. rsc.orgsciforum.nettandfonline.com

The following table outlines potential green synthesis strategies that could be investigated for this compound, based on successful applications in the synthesis of other quinoline derivatives.

| Green Synthesis Strategy | Potential Catalyst/Conditions | Anticipated Advantages |

| Nanocatalysis | Nickel or Copper Nanoparticles | High yield, catalyst recyclability, mild conditions nih.gov |

| Microwave-Assisted Synthesis | p-sulfonic acid calix nih.govarene | Reduced reaction time, increased yield tandfonline.com |

| Green Solvents | Water, Ethanol, Ionic Liquids | Reduced environmental impact, improved safety rsc.orgsciforum.net |

| Catalyst-Free Synthesis | High temperature, specific solvent systems | Avoids catalyst toxicity and cost rsc.orgresearchgate.net |

| Biocatalysis | Malic acid | Use of a renewable and biodegradable catalyst tandfonline.com |

Exploration of Novel and Unconventional Reaction Pathways

Beyond established methods like the Friedländer synthesis, there is a vast, underexplored territory of novel reaction pathways for constructing the this compound scaffold. mdpi.comcdnsciencepub.com Future research could investigate unconventional annulation strategies. For example, a Pummerer reaction-enabled modular synthesis has been used for other 3-substituted quinolines and could be adapted for this specific compound. organic-chemistry.org

Another area of interest is the use of multicomponent reactions (MCRs), which offer the advantage of synthesizing complex molecules in a single step from simple precursors, thereby increasing efficiency and atom economy. rsc.org Research into novel MCRs could lead to the discovery of new routes to this compound with diverse functional group tolerance. Furthermore, unexpected annulation reactions, such as those observed between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO, highlight the potential for discovering entirely new transformations. researchgate.netorganic-chemistry.orgrsc.org

Potential novel reaction pathways could include:

[3+3] Annulation Reactions: Employing different building blocks to construct the quinoline core.

C-H Activation/Annulation: Directly functionalizing simple aromatic precursors to build the quinoline ring. mdpi.com

Photocatalytic Cyclizations: Using visible light to drive the synthesis under mild conditions. organic-chemistry.org

Development of Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding reaction mechanisms is crucial for optimization and control. The development and application of advanced in-situ characterization techniques could provide unprecedented insights into the synthesis of this compound. Techniques like in-situ Raman spectroscopy could be employed to monitor the formation of intermediates and byproducts in real-time, even in complex reaction mixtures like those found in mechanochemical synthesis. beilstein-journals.org

Challenges such as fluorescence interference in spectroscopic methods could be overcome by employing advanced techniques like shifted-excitation Raman difference spectroscopy (SERDS). beilstein-journals.org The data gathered from such in-situ monitoring can be invaluable for optimizing reaction conditions to maximize yield and minimize impurities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

The intersection of artificial intelligence (AI) and chemistry is a burgeoning field with the potential to revolutionize compound synthesis. preprints.org Machine learning (ML) algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, suggest optimal conditions, and even propose novel synthetic routes. preprints.orgsemanticscholar.orgbeilstein-journals.org

For this compound, a machine-guided optimization framework could be established. semanticscholar.orgbeilstein-journals.org This would involve:

Creating a database of known quinoline syntheses.